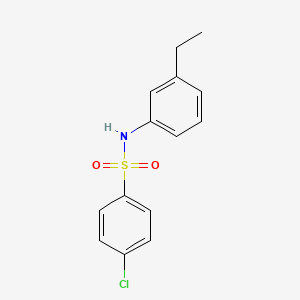

![molecular formula C16H17F4N3O B5626941 6-fluoro-2-{[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl}quinolin-4-ol](/img/structure/B5626941.png)

6-fluoro-2-{[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl}quinolin-4-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 6-fluoro-2-{[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl}quinolin-4-ol and related compounds involves complex organic reactions, including cyclization, amination, and nucleophilic substitution. For instance, novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide derivatives were synthesized through a multi-step process involving cyclization and treatment with piperazine and boronic acids in the presence of palladium catalysts, showcasing the intricate processes involved in creating quinoline derivatives with potential antimicrobial activity (Babu, Srinivasulu, & Kotakadi, 2015).

Molecular Structure Analysis

The molecular and crystal structures of quinoline derivatives are crucial for understanding their interactions and biological activities. One study detailed the molecular and crystal structures of a potential antimicrobial and antiviral quinolin-4-one derivative, using molecular docking to predict its biological activity (Vaksler et al., 2023). These structural analyses are essential for drug design and the development of new pharmaceuticals.

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, including photostability under acidic conditions, reductive defluorination, and degradation of the piperazine moiety, depending on the environmental conditions and reactants involved. For example, the photochemistry of ciprofloxacin, a closely related compound, shows low-efficiency substitution and decarboxylation reactions influenced by the presence of sodium sulfite or phosphate (Mella, Fasani, & Albini, 2001).

Physical Properties Analysis

The physical properties, including solubility, melting point, and stability, of quinoline derivatives are vital for their formulation and application in pharmaceuticals. However, specific details on the physical properties of 6-fluoro-2-{[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl}quinolin-4-ol were not directly found in the reviewed literature.

Chemical Properties Analysis

Quinoline derivatives exhibit a wide range of chemical properties, such as antibacterial and antifungal activities, which are attributed to their complex molecular structures. Synthesized compounds, including those related to the chemical of interest, have been evaluated for in vitro antibacterial activity against various bacterial species, demonstrating the potential of quinoline derivatives as antimicrobial agents (Patel, Kumari, Rajani, & Chikhalia, 2011).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system it interacts with. Quinoline derivatives have been found to exhibit a wide range of biological activities, including antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory effects .

properties

IUPAC Name |

6-fluoro-2-[[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl]-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F4N3O/c17-11-1-2-14-13(7-11)15(24)8-12(21-14)9-22-3-5-23(6-4-22)10-16(18,19)20/h1-2,7-8H,3-6,9-10H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEUMTJBDRVPUOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC(=O)C3=C(N2)C=CC(=C3)F)CC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F4N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{2-oxo-2-[3-(phenylsulfonyl)-1-imidazolidinyl]ethyl}morpholine](/img/structure/B5626862.png)

![3-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-6-methyl-4H-chromen-4-one](/img/structure/B5626883.png)

![2-(dimethylamino)-4-methyl-N-[1-(4-pyridinyl)propyl]-5-pyrimidinecarboxamide](/img/structure/B5626885.png)

![N-(3-bromo-4-methylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5626894.png)

![2-{[(3-hydroxyphenyl)amino]carbonyl}-5-nitrobenzoic acid](/img/structure/B5626898.png)

![ethyl 5-ethyl-2-[(4-fluorobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5626907.png)

![4-{[(4-hydroxy-5,8-dimethylquinolin-2-yl)methyl]amino}-1-propylpyrrolidin-2-one](/img/structure/B5626923.png)

![N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(2-oxopyridin-1(2H)-yl)acetamide](/img/structure/B5626926.png)

![2-(2-methoxyethyl)-8-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5626944.png)

![(1S*,5R*)-3-[(4-methyl-1H-imidazol-5-yl)methyl]-6-[(5-methyl-3-thienyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5626950.png)

![5-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]carbonyl}-N-phenyl-2-pyrimidinamine](/img/structure/B5626957.png)